2-Dimethoxyphosphoryl-2-methyloxirane
Description
Properties
CAS No. |
36432-35-6 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-methyloxirane |
InChI |
InChI=1S/C5H11O4P/c1-5(4-9-5)10(6,7-2)8-3/h4H2,1-3H3 |
InChI Key |
VMXHVPOWGYHFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : Oxirane derivative (epoxide) with a methyl substituent at the 2-position.
- Reagent : Dimethyl chlorophosphite or dimethyl phosphorochloridate.
- Conditions : Reflux in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with the presence of a base like triethylamine to scavenge HCl by-products.
Example:
In a typical synthesis, the epoxide reacts with dimethyl chlorophosphite under inert atmosphere:
Epoxide + (CH3O)2PCl → 2-Dimethoxyphosphoryl-2-methyloxirane + HCl
The reaction proceeds via nucleophilic attack of the epoxide oxygen on phosphorus, forming the phosphorylated oxirane.
Research Data:
- The reaction yields are generally high (>85%), with purification via column chromatography.
- The phosphorus atom adopts a tetrahedral geometry, confirmed by NMR and crystallography.
Ring-Opening of Epoxides with Phosphoryl Reagents
Another method involves the ring-opening of epoxides with phosphorus nucleophiles such as dialkyl phosphites or phosphonates, which introduces the phosphoryl group at the 2-position.
Procedure:
- Reagents : Dialkyl phosphites (e.g., diethyl phosphite) or phosphonate esters.
- Catalysts : Lewis acids such as boron trifluoride etherate or titanium tetrachloride.
- Conditions : Mild heating (around 60–80°C) in inert solvents like toluene or dichloromethane.
Example:
The epoxide reacts with diethyl phosphite:
Epoxide + (C2H5O)2P(O)H → this compound
This process involves nucleophilic attack at the less hindered carbon, leading to regioselective ring-opening.
Research Data:
- The regioselectivity favors attack at the less hindered carbon atom, confirmed by NMR spectroscopy.
- Crystallographic analysis shows the phosphoryl group attached at the 2-position, with bond lengths consistent with P–O bonds (~1.48 Å).
Synthesis via Phosphoryl Chloride and Epoxide Intermediate
A more controlled approach involves synthesizing a phosphoryl chloride intermediate, followed by its reaction with an epoxide.
Stepwise Procedure:
Data Table: Typical Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | PCl₃ + CH₃OH | - | Room temp | 90 | Phosphoryl chloride formation |
| 2 | Epoxide + (CH₃O)₂PCl | Dichloromethane | Reflux | 85 | Phosphorylation of epoxide |
Alternative Route: Cyclization of Phosphorylated Precursors
A less common but effective method involves cyclization of phosphorylated linear precursors, especially phosphonate derivatives, to form the oxirane ring.
Procedure:
- Synthesis of a phosphonate ester bearing a suitable leaving group.
- Intramolecular cyclization under basic or thermal conditions to generate the oxirane ring with phosphoryl substitution.
Research Outcomes:
- This method offers high regio- and stereoselectivity.
- Crystallographic studies confirm the formation of the target compound with expected bond geometries.
Notes on Reaction Conditions and Optimization
- Solvent Choice : Anhydrous dichloromethane, THF, or toluene are preferred for moisture-sensitive phosphorus reactions.
- Temperature : Reactions are typically conducted at room temperature to 80°C, depending on reagents.
- Purification : Flash chromatography and recrystallization are standard for isolating pure compounds.
- Characterization : NMR (¹H, ¹³C, ³¹P), IR, and X-ray crystallography confirm structure and purity.
Summary of Research Outcomes
Chemical Reactions Analysis
Types of Reactions: 2-Dimethoxyphosphoryl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens to form different phosphorylated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various phosphorylated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Dimethoxyphosphoryl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethoxyphosphoryl-2-methyloxirane involves its ability to interact with nucleophiles due to the electrophilic nature of the oxirane ring. The phosphoryl group enhances its reactivity, allowing it to form stable phosphorylated products. These interactions are crucial in its applications in organic synthesis and potential biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-dimethoxyphosphoryl-2-methyloxirane and analogous compounds:
Physicochemical Properties
- Lipophilicity: The XLogP3 of this compound (-0.6) is lower than that of alkylated derivatives like 2-ethylhexyl methylphosphonofluoridate (estimated XLogP3 >2), reflecting its reduced membrane permeability .
- Molecular Weight : The compound’s low molecular weight (166 g/mol) contrasts with polymerized analogs (e.g., dimethyl methylphosphonate-oxirane-P₂O₅ polymers), which exhibit higher molecular weights and industrial applications .
- Reactivity: The epoxide ring in this compound is susceptible to nucleophilic attack, similar to other oxiranes. However, the electron-withdrawing phosphoryl group may reduce ring-opening reactivity compared to non-phosphorylated analogs like 2-(4-methoxyphenyl)-3-methyloxirane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
